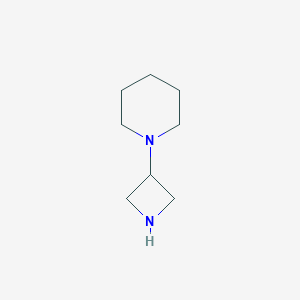
3,3-dimethyl-1-propan-2-yldiaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-1-propan-2-yldiaziridine is a chemical compound with the molecular formula C6H14N2. It is a member of the diaziridine family, which are three-membered heterocycles containing two nitrogen atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 3,3-dimethyl-1-propan-2-yldiaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable hydrazine derivatives. Industrial production methods often involve the use of advanced techniques to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired application .
Analyse Chemischer Reaktionen
3,3-dimethyl-1-propan-2-yldiaziridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to yield simpler amine derivatives.
Substitution: The nitrogen atoms in the diaziridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-1-propan-2-yldiaziridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and neurotropic properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-1-propan-2-yldiaziridine involves its reactivity due to the strained three-membered ring structure. The nitrogen atoms in the ring can interact with various molecular targets, leading to different chemical transformations. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
3,3-dimethyl-1-propan-2-yldiaziridine can be compared with other diaziridines and aziridines. Similar compounds include:
Aziridine: A three-membered ring with one nitrogen atom, known for its use in polymer chemistry.
Azetidine: A four-membered ring with one nitrogen atom, also used in the synthesis of polymers and other materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
137675-05-9 |
|---|---|
Molekularformel |
C6H14N2 |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
3,3-dimethyl-1-propan-2-yldiaziridine |
InChI |
InChI=1S/C6H14N2/c1-5(2)8-6(3,4)7-8/h5,7H,1-4H3 |
InChI-Schlüssel |
XSBNZKOMEUOPFQ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(N1)(C)C |
Kanonische SMILES |
CC(C)N1C(N1)(C)C |
| 17119-93-6 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




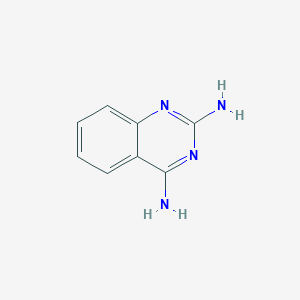
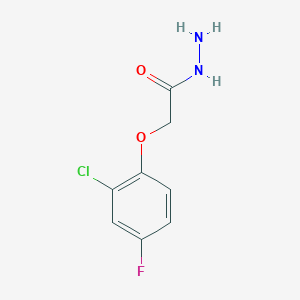
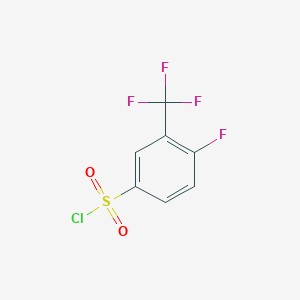
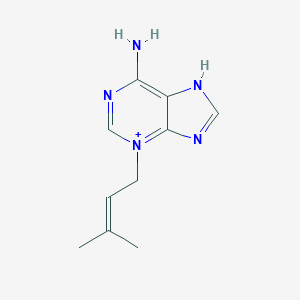

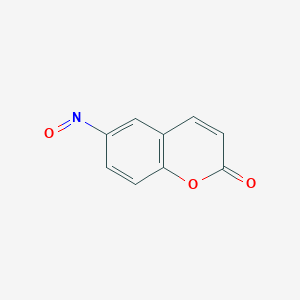
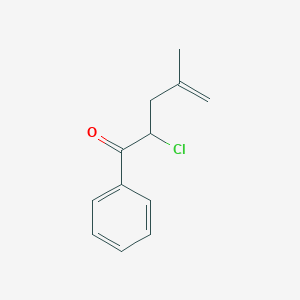

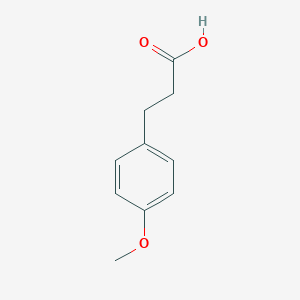
![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
